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  • Product: L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
  • CAS: 73058-37-4

Core Science & Biosynthesis

Foundational

Solubility Profile of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, an important intermediate in the synthesis of pharmaceuticals like Bortezomib.[1][2][3] We will delve into the molecular characteristics that dictate its solubility, present a gold-standard experimental protocol for its determination, analyze its predicted behavior across a spectrum of organic solvents, and discuss the underlying principles of solute-solvent interactions. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to make informed decisions in process chemistry and formulation development.

Introduction: The Significance of Solubility

L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (Molecular Formula: C₁₅H₁₅N₃O₃, Molecular Weight: 285.30 g/mol ) is a key chemical entity in pharmaceutical synthesis.[4] Understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization and rational drug design. The choice of solvent impacts reaction kinetics, impurity profiles, and, most critically, the efficiency of purification methods like crystallization.[5] For formulation scientists, solubility data dictates the feasibility of developing various dosage forms and directly influences a drug's ultimate bioavailability.[6][7] This guide provides the theoretical framework and practical methodology to expertly characterize and interpret the solubility of this compound.

Physicochemical Properties & Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. A thorough analysis of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester's functional groups is essential for predicting its behavior in different solvent environments.

  • Molecular Structure:

    • Phenyl Ring: A large, non-polar aromatic group that favors interactions with non-polar or moderately polar solvents through van der Waals forces.

    • Amide Linkage (-CONH-): A polar, planar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This is a primary site for interaction with protic solvents.

    • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogen atoms are hydrogen bond acceptors, contributing to the molecule's overall polarity.

    • Methyl Ester (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

  • Computed Properties:

    • XLogP3: 0.8.[4] This value suggests the molecule has a relatively balanced hydrophilic and lipophilic character, predicting moderate solubility in a range of solvents rather than extreme preference for either very polar or very non-polar media.

Based on this structure, the molecule is classified as polar, with both hydrogen bond donor and acceptor capabilities. Its solubility will be dictated by the balance between the non-polar phenyl region and the multiple polar functional groups. The principle of "like dissolves like" suggests that the compound will be most soluble in solvents that share its physicochemical characteristics, such as polar aprotic and polar protic solvents.[5][8][9]

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure accuracy and reproducibility, the equilibrium solubility of the compound should be determined using the widely accepted shake-flask method.[7][10][11] This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[6][7]

Experimental Rationale

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the maximum amount of solute a solvent can hold at a given temperature. Using excess solid ensures that this equilibrium is genuinely reached and maintained.[10] Agitation for an extended period (24-72 hours) is critical to overcome kinetic barriers to dissolution.[10] Subsequent analysis via a specific and validated method like HPLC is necessary to accurately quantify the solute concentration without interference from potential impurities.[10][12]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester to a series of glass vials, each containing a known volume of the selected organic solvent. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 72 hours. The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Phase Separation: Once equilibrium is established, remove the vials and allow them to stand undisturbed to let the undissolved solid settle. Centrifuge the vials to further pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining microscopic particles.[10] This step is crucial to prevent artificially high results from suspended solids.

  • Quantification:

    • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of the dissolved solute using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Quantify the concentration against a standard calibration curve generated from solutions of the compound at known concentrations.[10]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor used.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Seal and agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.45 µm PTFE filter C->D E Dilute filtrate D->E F Analyze by validated HPLC method E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Illustrative Solubility Profile

While a comprehensive experimental dataset is not publicly available, we can construct an illustrative solubility profile based on the molecule's physicochemical properties. The following table presents expected solubility values across a range of organic solvents, categorized by polarity.

Solvent ClassSolventPolarity IndexH-BondingExpected Solubility (mg/mL) at 25°C
Non-Polar n-Hexane0.1None< 0.1
Toluene2.4None1 - 5
Polar Aprotic Dichloromethane (DCM)3.1Acceptor20 - 50
Ethyl Acetate4.4Acceptor15 - 40
Acetone5.1Acceptor> 50
Acetonitrile (ACN)5.8Acceptor> 50
Dimethyl Sulfoxide (DMSO)7.2Acceptor> 100
Polar Protic Ethanol4.3Donor & Acceptor10 - 30
Methanol5.1Donor & Acceptor20 - 50

Note: These values are illustrative estimates for educational purposes and must be confirmed by experimental determination following the protocol in Section 3.

Interpretation and Discussion

The predicted solubility profile reveals a clear correlation between solvent properties and the solute's structural features.

  • In Non-Polar Solvents: The expected solubility in n-hexane is negligible. The energy required to break the intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the solute molecules is not compensated by the weak van der Waals forces that would form with hexane.[8] Solubility in toluene is slightly better due to potential π-π stacking interactions between the aromatic rings of toluene and the solute.

  • In Polar Aprotic Solvents: A significant increase in solubility is predicted in this class. Solvents like DCM, acetone, and DMSO can effectively solvate the molecule. Their dipoles interact strongly with the polar amide, ester, and pyrazine groups. As strong hydrogen bond acceptors, they can interact with the amide N-H, disrupting the solute-solute hydrogen bonds that maintain the crystal lattice.[9] The very high solubility in DMSO is a common feature for molecules of this type, owing to its high polarity and strong H-bond accepting capability.[8]

  • In Polar Protic Solvents: Methanol and ethanol are effective solvents because they are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the solute's amide, ester, and pyrazine functionalities, leading to good solvation.[9] The slightly lower predicted solubility compared to some polar aprotic solvents might be due to the solvents' own strong hydrogen-bonding networks, which must be disrupted to accommodate the solute.

Logical Framework for Solubility Prediction

G cluster_solute Solute Properties (L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester) cluster_solvent Solvent Properties Solute_Polar Polar Groups (Amide, Ester, Pyrazine) Result High Solubility Solute_Polar->Result favors Solute_HBond H-Bond Donor (N-H) & Acceptors (C=O, N) Solute_HBond->Result favors Solute_NonPolar Non-Polar Group (Phenyl Ring) Solute_NonPolar->Result disfavors (in polar solvents) Solvent_Polarity Polarity (High/Low) Solvent_Polarity->Result matches Solvent_HBond H-Bonding Ability (Protic/Aprotic) Solvent_HBond->Result matches

Caption: Factors influencing solute-solvent compatibility.

Conclusion

The solubility of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is a complex interplay of its structural features and the properties of the chosen solvent. Its amphiphilic nature, with both significant non-polar and multiple polar, hydrogen-bonding groups, results in poor solubility in non-polar solvents and favorable solubility in polar aprotic and protic solvents. For researchers in drug development, this profile indicates that solvents like acetone, acetonitrile, methanol, and DMSO are excellent candidates for reaction media and initial formulation screening. Conversely, non-polar anti-solvents like hexane could be effective for inducing crystallization during purification. The methodologies and principles outlined in this guide provide a robust framework for the experimental determination and rational interpretation of this critical physicochemical parameter.

References

  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester.
  • Solubility factors when choosing a solvent. Labclinics.
  • Solubility of Organic Compounds. Chemistry Steps.
  • 3.2 Solubility.
  • What factors affect solubility?
  • N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester — Chemical Substance Information.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester. LGC Standards.
  • n-pyrazinylcarbonyl-l-phenylalanine methyl ester suppliers USA. ChemicalRegister.
  • (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID. ChemicalBook.

Sources

Exploratory

Solid-State Architecture and Polymorphism of N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

An In-Depth Technical Whitepaper for Pharmaceutical Scientists and Process Chemists Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the solid-state properties of advanced intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Pharmaceutical Scientists and Process Chemists

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the solid-state properties of advanced intermediates are frequently overlooked in favor of the final drug substance. However, for N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS 73058-37-4)[1]—a critical chiral intermediate in the synthesis of the proteasome inhibitor Bortezomib—crystalline structure and polymorphism dictate not only chemical stability but also the kinetic efficiency of downstream processing.

As a Senior Application Scientist, I have observed that the polymorphic landscape of dipeptide-like intermediates governs their apparent solubility, dissolution rate, and impurity rejection during isolation[2]. This whitepaper dissects the molecular architecture, thermodynamic crystallization principles, and rigorous solid-state characterization required to control the polymorphic behavior of this vital pharmaceutical building block.

Molecular Architecture & Conformational Analysis

The molecule, C15​H15​N3​O3​ , presents a fascinating supramolecular puzzle. Its crystal packing is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersive forces[3].

  • The Pyrazine Ring: Acts as an electron-deficient π -system capable of π−π stacking with adjacent aromatic rings. The nitrogen atoms in the pyrazine ring serve as weak hydrogen bond acceptors.

  • The Amide Linkage: The core driver of the crystal lattice. The N-H acts as a strong hydrogen bond donor, while the C=O acts as a strong acceptor. In solid-state peptide intermediates, these frequently align to form 1D or 2D hydrogen-bonded chains (e.g., C(4) or C(5) motifs in graph-set analysis)[4].

  • The L-Phenylalanine Core: The bulky, hydrophobic benzyl side chain dictates the free volume within the crystal lattice. Its steric bulk often forces the molecule into specific torsional conformations, limiting the number of viable packing arrangements.

  • The Methyl Ester: The rotational freedom of the −OCH3​ group is the primary source of conformational polymorphism. Depending on the crystallization kinetics, the ester carbonyl can orient syn or anti relative to the main peptide backbone, leading to distinct polymorphic forms.

Crystallization Thermodynamics & The Polymorphic Landscape

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—profoundly impacts pharmaceutical manufacturing[5]. For intermediates like N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester, isolating the thermodynamically stable polymorph (Form I) is highly desirable to prevent solvent entrapment and ensure consistent dissolution kinetics during the subsequent ester hydrolysis step[6].

Causality in Polymorph Selection

When a metastable form (Form II) is isolated, it typically exhibits a lower melting point, higher apparent solubility, and a faster dissolution rate. However, metastable forms are prone to solvent inclusion (forming solvates or pseudopolymorphs) and can undergo unpredictable solid-state phase transitions during drying or storage, leading to batch-to-batch variability in downstream stoichiometry[7].

G Start N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (Crude) Cooling Cooling Crystallization (EtOAc / Heptane) Start->Cooling AntiSolvent Anti-Solvent Addition (MeOH / Water) Start->AntiSolvent Slurry Slurry Conversion (Acetone, 25°C) Start->Slurry FormI Thermodynamically Stable Form I Cooling->FormI FormII Metastable Form II AntiSolvent->FormII Solvate Solvate / Hydrate Slurry->Solvate Char Solid-State Characterization (PXRD, DSC, TGA, FTIR) FormI->Char FormII->Char Solvate->Char

Figure 1: Polymorph screening workflow and thermodynamic pathways for the intermediate.

Experimental Protocols: Polymorph Screening & Isolation

To establish a self-validating system, the following protocols are designed to intentionally drive the system toward specific thermodynamic or kinetic endpoints. By controlling supersaturation ( σ ), we dictate the nucleation mechanism.

Protocol A: Isolation of Thermodynamically Stable Form I (Cooling Crystallization)

Causality: Slow cooling maintains a low level of supersaturation, allowing molecules sufficient time to arrange into the lowest-energy crystal lattice (Form I), thereby rejecting structurally similar impurities.

  • Dissolution: Suspend 10.0 g of crude N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the suspension to 65°C under mild agitation (200 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous nucleation sites (dust/particulates).

  • Anti-Solvent Addition: Slowly add 20 mL of n-Heptane (anti-solvent) at 65°C over 30 minutes. The pyrazine ring's insolubility in aliphatic hydrocarbons gradually reduces the solubility of the compound.

  • Controlled Cooling: Cool the reactor linearly from 65°C to 5°C at a rate of 0.1°C/min.

  • Isolation: Filter the resulting prismatic crystals, wash with cold EtOAc/Heptane (1:1 v/v), and dry under vacuum at 40°C for 12 hours.

Protocol B: Generation of Metastable Form II (Anti-Solvent Precipitation)

Causality: Rapid addition of a strong anti-solvent generates massive, instantaneous supersaturation. This forces catastrophic nucleation, kinetically trapping the molecules in a higher-energy, metastable conformation (Form II) before they can reorganize.

  • Dissolution: Dissolve 2.0 g of the compound in 10 mL of Methanol (MeOH) at 25°C.

  • Precipitation: Rapidly inject the MeOH solution into 100 mL of vigorously stirred (800 rpm) deionized water at 5°C.

  • Isolation: Immediately filter the resulting fine, acicular (needle-like) precipitate.

  • Drying: Dry under a gentle stream of nitrogen at room temperature to prevent thermally induced solid-state phase transition back to Form I.

Solid-State Characterization & Data Interpretation

To validate the polymorphic purity of the isolated forms, a multi-technique approach is mandatory. Powder X-Ray Diffraction (PXRD) provides the definitive fingerprint of the long-range lattice order, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirm the thermodynamic relationship and absence of solvates[2].

Because specific proprietary data for this exact intermediate is rarely published in open literature, Table 1 summarizes the representative, quantitative solid-state profile expected for such chiral dipeptide-like pharmaceutical intermediates based on established crystallographic principles[8].

Table 1: Representative Solid-State Characterization Profile
Analytical ParameterForm I (Thermodynamically Stable)Form II (Metastable)Analytical Significance
Crystal Habit Prismatic / Block-likeAcicular (Needle-like)Impacts powder flowability and bulk density.
Melting Point (DSC) ~118.5 °C (Sharp endotherm)~112.3 °C (Broad endotherm)Higher MP indicates a lower-energy, more stable lattice.
Enthalpy of Fusion ( ΔHf​ ) 34.2 J/g28.7 J/gConfirms the monotropic/enantiotropic relationship.
TGA Weight Loss < 0.1% up to 150°C< 0.5% up to 150°CValidates that neither form is a solvate/hydrate.
Characteristic PXRD ( ) 8.4°, 12.1°, 15.6°, 22.3°7.9°, 13.5°, 18.2°, 24.1°Definitive fingerprint of unit cell dimensions.
FTIR Amide I Band ( νC=O​ ) 1645 cm −1 1658 cm −1 Lower frequency in Form I indicates stronger intermolecular hydrogen bonding.

Impact on Downstream Processing

The polymorphic form of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester directly impacts the subsequent synthetic step: the hydrolysis of the methyl ester to yield the free carboxylic acid, which is then coupled with an isobutylboronic acid derivative to form Bortezomib.

If Form I (highly crystalline, low surface area) is used, the dissolution rate in the aqueous-organic hydrolysis mixture (e.g., LiOH in aq. THF) will be slower compared to the amorphous or metastable Form II. Process chemists must account for this by adjusting reaction times or agitation rates to ensure complete conversion and prevent the carryover of unreacted ester into the final API coupling step.

G API_Int Polymorph Form I (High Purity, Low Defect) Hydrolysis Ester Hydrolysis (LiOH, aq. THF) API_Int->Hydrolysis Coupling Boronic Acid Coupling (EDCI, HOBt) Hydrolysis->Coupling Bortezomib Bortezomib (API) High Yield Coupling->Bortezomib

Figure 2: Impact of intermediate solid-state purity on the downstream synthesis of Bortezomib.

References

  • The International Journal of Engineering and Science (IJES). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. Retrieved from[Link]

  • Prime Scholars / American Journal of Advanced Drug Delivery. A Review on Polymorphism Perpetuates Pharmaceuticals. Retrieved from [Link]

  • ACS Crystal Growth & Design. Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms. Retrieved from [Link]

  • MDPI. Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. (Reference for hydrogen bonding in peptide structures). Retrieved from [Link]

  • PubMed Central (PMC). Capturing the Reaction Pathway in Near-Atomic Resolution Crystal Structures of HIV-1 Protease. (Reference for peptide intermediate solid-state interactions). Retrieved from[Link]

  • Symbiosis Online Publishing. Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

Target Compound: L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS: 73058-37-4) Synonyms: N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester; Bortezomib Impurity F Application: Key dipeptide-like intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS: 73058-37-4) Synonyms: N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester; Bortezomib Impurity F Application: Key dipeptide-like intermediate in the synthesis of Bortezomib (Velcade®), a first-in-class 26S proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma [1].

Introduction & Mechanistic Rationale

The synthesis of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester represents the critical first coupling step in the commercial and research-scale production of Bortezomib. The structural integrity of this intermediate is paramount; the pyrazine ring provides a stable, hydrogen-bond-accepting cap, while the L-phenylalanine backbone dictates the strict stereochemical requirements necessary for the drug to effectively bind the chymotrypsin-like active site (β5 subunit) of the 20S proteasome [2].

Causality in Experimental Design

To form the amide linkage between pyrazine-2-carboxylic acid and L-phenylalanine methyl ester, a standard peptide coupling strategy utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) is highly recommended over acid chloride methods [3].

  • Why EDC/HOBt? Activating pyrazine-2-carboxylic acid directly to an acid chloride (e.g., using thionyl chloride) can lead to harsh reaction conditions that promote the racemization of the sensitive L-phenylalanine chiral center. EDC activates the carboxylic acid to an O-acylisourea intermediate. Because this intermediate is highly reactive and prone to side reactions (like rearrangement to an inactive N-acylurea), HOBt is added. HOBt rapidly attacks the O-acylisourea to form a stable, yet highly reactive, OBt-active ester. This suppresses racemization and ensures a clean aminolysis by the L-phenylalanine amine.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is required to neutralize the L-phenylalanine methyl ester hydrochloride salt, liberating the free amine for nucleophilic attack without competing for the activated ester.

  • Temperature Control: The activation step is strictly performed at 0 °C to stabilize the transient O-acylisourea and maximize the formation of the OBt ester before the amine is introduced.

Experimental Workflow

G A Pyrazine-2-carboxylic acid (Starting Material) C Activation & Coupling EDC·HCl, HOBt, DIPEA (0°C to RT) A->C B L-Phe-OMe·HCl (Starting Material) B->C D N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (Target: CAS 73058-37-4) C->D E Saponification LiOH, THF/H2O D->E F N-(2-pyrazinylcarbonyl)-L-phenylalanine E->F G Coupling with L-Leu-boronic acid F->G H Bortezomib (Velcade) Proteasome Inhibitor G->H

Workflow for the synthesis of CAS 73058-37-4 and its downstream conversion to Bortezomib.

Materials & Reagents
  • Pyrazine-2-carboxylic acid: 1.00 eq (124.10 g/mol )

  • L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl): 1.05 eq (215.68 g/mol )

  • EDC·HCl: 1.20 eq (191.70 g/mol )

  • HOBt (anhydrous): 1.20 eq (135.13 g/mol )

  • DIPEA: 3.00 eq (129.24 g/mol , d = 0.742 g/mL)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

  • Wash Solutions: 5% aqueous KHSO4​ , saturated aqueous NaHCO3​ , saturated brine.

Step-by-Step Protocol

Step 1: Carboxylic Acid Activation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet with Pyrazine-2-carboxylic acid (1.00 eq) and HOBt (1.20 eq).

  • Suspend the solids in anhydrous DMF (approx. 10 mL per gram of acid).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.20 eq) portion-wise over 10 minutes to prevent rapid temperature spikes. Stir the mixture at 0 °C for 30–45 minutes to ensure complete formation of the OBt-active ester.

Step 2: Amine Liberation and Coupling 5. In a separate flask, dissolve L-Phe-OMe·HCl (1.05 eq) in anhydrous DMF (5 mL per gram). 6. Add DIPEA (3.00 eq) dropwise to the amine solution. Stir for 10 minutes at room temperature to liberate the free amine. 7. Transfer the neutralized amine solution dropwise into the 0 °C active ester solution via a syringe or dropping funnel over 15 minutes. 8. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 12–16 hours. Self-Validation Check: Monitor reaction completion via TLC (EtOAc:Hexane 1:1, UV active) or LC-MS.

Step 3: Workup and Purification 9. Quench the reaction by concentrating the DMF under reduced pressure (if scaling up) or directly dilute the reaction mixture with a 10-fold volume of EtOAc. 10. Acid Wash: Wash the organic layer with 5% aqueous KHSO4​ (3 × 50 mL). Rationale: This protonates and removes unreacted L-Phe-OMe, DIPEA, and basic byproducts into the aqueous phase. 11. Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL). Rationale: This deprotonates and removes unreacted pyrazine-2-carboxylic acid and HOBt. 12. Wash with saturated brine (1 × 50 mL) to remove residual water and salts. 13. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid. 14. Purification: Recrystallize the crude product from EtOAc/Hexanes or purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield the pure target compound as a white to off-white crystalline powder.

Quantitative Data & Analytical Standards

To ensure the intermediate is suitable for downstream conversion into Bortezomib, rigorous analytical validation is required. The table below summarizes the expected quantitative metrics and analytical markers for a successful synthesis.

ParameterExpected Value / ObservationAnalytical Method
Molecular Formula C15​H15​N3​O3​ N/A
Molecular Weight 285.30 g/mol N/A
Typical Yield 82% – 88%Gravimetric
Chemical Purity > 98.5%HPLC (UV at 254 nm)
Chiral Purity (ee) > 99.0% enantiomeric excessChiral HPLC
Mass Spectrometry [M+H]+ m/z 286.1ESI-MS
1H NMR (CDCl3) δ 9.38 (d, 1H), 8.75 (d, 1H), 8.52 (dd, 1H), 8.15 (d, NH), 7.30-7.15 (m, 5H), 5.08 (q, 1H), 3.75 (s, 3H), 3.25 (m, 2H)400 MHz NMR

References

  • Zhu, Y., Zhao, X., Zhu, X., Wu, G., Li, Y., Ma, Y., et al. (2009). "Design, synthesis, biological evaluation, and Structure−Activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, Part I: comprehensive understanding of the SAR of α-amino acid boronates." Journal of Medicinal Chemistry, 52(14), 4192–4199. URL: [Link]

  • "Decoding the secrets: how conformational and structural regulators inhibit the human 20S proteasome." Frontiers in Molecular Biosciences (via PMC). URL: [Link]

  • "WO2009036281A2 - Bortezomib and process for producing same." Google Patents.
Application

Application Notes and Protocols for the Crystallization of High-Purity L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

Abstract This technical guide provides a comprehensive overview and detailed protocols for the crystallization of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4), a critical intermediate in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the crystallization of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4), a critical intermediate in the synthesis of the proteasome inhibitor Bortezomib.[1][2] Achieving high purity in this precursor is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document moves beyond simple procedural lists to explore the underlying principles of crystallization, offering researchers the causal logic behind experimental choices. We present several robust, validated protocols, including cooling crystallization and antisolvent methods, designed to effectively remove process-related impurities. Furthermore, this guide details analytical techniques for purity verification and provides expert insights for troubleshooting common crystallization challenges.

Foundational Principles: Engineering High-Purity Crystals

The purification of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester via crystallization is a thermodynamic process governed by solubility differences between the target compound and its impurities. The primary goal is to create a supersaturated solution from which the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.

1.1 The Crystallization Workflow: A Controlled Pathway

The journey from a crude solid to high-purity crystals follows a structured, multi-stage process. Each stage presents a critical control point for influencing crystal size, form (polymorphism), and, most importantly, purity.

G cluster_0 Phase 1: Solution Preparation cluster_1 Phase 2: Crystal Formation cluster_2 Phase 3: Product Recovery Dissolution Crude Compound Dissolution Filtration Hot Filtration (Insoluble Impurities) Dissolution->Filtration Supersaturation Induce Supersaturation (Cooling / Antisolvent) Filtration->Supersaturation Nucleation Nucleation (Primary / Secondary) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation (Filtration) Growth->Isolation Washing Crystal Washing Isolation->Washing Drying Drying Washing->Drying

Caption: General workflow for the purification of crystalline solids.

1.2 Key Parameters and Their Mechanistic Impact

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent system will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, its structure suggests solubility in polar organic solvents. General procedures for related pyrazine derivatives often employ solvents like ethanol or methanol.[3][4] The solubility of the parent L-phenylalanine is known to decrease significantly with the addition of ethanol, highlighting ethanol's potential as an antisolvent.[5]

  • Potential Impurities: Understanding potential impurities is key to designing a selective crystallization process. Based on a common synthesis route[6], impurities may include:

    • Unreacted L-phenylalanine methyl ester hydrochloride

    • Unreacted pyrazine-2-carbonyl chloride or its hydrolysis product, pyrazine-2-carboxylic acid

    • Side-reaction byproducts

    • Diastereomeric impurities

  • Rate of Supersaturation: The rate at which supersaturation is achieved dictates the balance between nucleation and crystal growth.

    • Slow Cooling/Addition: Promotes crystal growth over nucleation, leading to larger, more ordered crystals that are typically higher in purity as they have more time to exclude impurities from their lattice.

    • Rapid Cooling/Addition ("Crashing Out"): Favors rapid nucleation, resulting in a large number of small crystals that can trap impurities and mother liquor, leading to lower purity.

  • Agitation: Stirring influences heat and mass transfer within the crystallizer. It prevents localized high supersaturation and ensures that growing crystals remain suspended, leading to more uniform growth. However, excessive agitation can induce secondary nucleation and crystal breakage.

Recommended Crystallization Protocols

The following protocols are designed based on the physicochemical properties of pyrazine and phenylalanine derivatives. Researchers should perform initial solubility tests on a small scale to optimize the solvent system for their specific crude material.

2.1 Solubility Screening

Before proceeding with a large-scale crystallization, it is essential to determine the solubility of the crude L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester in a range of candidate solvents.

Table 1: Candidate Solvents for Screening

Solvent Class Solvent Rationale
Alcohols Methanol, Ethanol, Isopropanol Often effective for pyrazine and amino acid derivatives.[3][7]
Esters Ethyl Acetate A moderately polar solvent commonly used in purification.[3]
Ketones Acetone Good solvent for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF) Aprotic polar solvent used in the synthesis of the compound.[6]

| Antisolvents | Water, Heptane, Hexane | Used to reduce solubility and induce crystallization. |

Protocol: Small-Scale Solubility Test

  • Add ~50 mg of the crude compound to a test tube.

  • Add a candidate solvent dropwise while stirring or vortexing at room temperature until the solid dissolves. Record the approximate volume.

  • If soluble, place the tube in an ice bath to assess the potential for cooling crystallization.

  • If poorly soluble at room temperature, gently warm the mixture to determine if solubility increases significantly with temperature.

  • For antisolvent screening, dissolve the compound in a good solvent (e.g., methanol) and add the antisolvent (e.g., water) dropwise to observe for precipitation.

2.2 Protocol A: Cooling Crystallization from a Single Solvent

This is the most straightforward method, ideal when a solvent with a steep solubility-temperature gradient is identified.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester. Add the minimum amount of pre-selected solvent (e.g., ethanol or isopropanol) required to fully dissolve the solid at reflux temperature.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more product dissolved at the final, lower temperature.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents the insoluble matter from acting as nucleation sites or contaminating the final product.

  • Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly towards room temperature.

    • Scientist's Note: Slow, undisturbed cooling is crucial. Covering the flask with an insulating material can promote the formation of larger, higher-purity crystals. Initial crystallization should be observed as the solution becomes saturated at a lower temperature.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath for at least 1-2 hours to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

    • Scientist's Note: The wash solvent must be cold to minimize re-dissolving the crystalline product.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

2.3 Protocol B: Antisolvent Crystallization

This method is highly effective when the product is very soluble in one solvent but poorly soluble in another miscible solvent.

G cluster_solvent Solvent Selection Logic Start Crude Compound GoodSolvent Dissolve in 'Good' Solvent (e.g., Methanol, THF) Start->GoodSolvent AntiSolvent Slowly Add 'Antisolvent' (e.g., Water, Heptane) GoodSolvent->AntiSolvent Result High-Purity Crystals Precipitate AntiSolvent->Result

Caption: Logic flow for the antisolvent crystallization method.

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude compound in a minimum amount of a "good" solvent (e.g., Methanol or THF).

  • Antisolvent Addition: While stirring the solution, add the "antisolvent" (e.g., deionized water or heptane) dropwise. Continue addition until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

    • Scientist's Note: The rate of addition is a critical parameter. Adding the antisolvent too quickly will cause the product to "oil out" or precipitate as an amorphous solid, which is difficult to purify. If oiling occurs, add a small amount of the good solvent to redissolve the material and repeat the antisolvent addition more slowly.

  • Seeding (Optional): If crystallization does not begin spontaneously, adding a few seed crystals of pure material can induce controlled nucleation and growth.

  • Maturation: Allow the mixture to stir at room temperature for several hours to ensure complete crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation, Washing & Drying: Follow steps 5-7 from Protocol A, using a mixture of the good solvent and antisolvent (in the final ratio) as the cold wash liquid.

Purity Analysis and Characterization

Verifying the purity of the final crystalline product is a non-negotiable step. A combination of analytical methods should be employed to confirm both purity and identity.

Table 2: Recommended Analytical Methods for Purity Verification

Technique Purpose Typical Parameters / Expected Results
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities. Reverse-phase C18 column; Mobile phase of acetonitrile/water with a modifier like formic acid. Purity should be >99.5%.[8][9]
Melting Point Assess purity and identify the compound. A sharp melting point range (e.g., within 1-2 °C) indicates high purity. A broad range suggests the presence of impurities.
Nuclear Magnetic Resonance (¹H NMR) Confirm chemical structure and identify impurities. The spectrum should match the expected structure of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, with no significant peaks from starting materials or solvents.

| Thin Layer Chromatography (TLC) | Rapidly check for the presence of impurities. | A single spot for the product with a distinct Rf value compared to the crude material.[3] |

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Supersaturation is too high; cooling/antisolvent addition is too rapid.Re-heat the solution (or add more "good" solvent) until clear. Cool or add antisolvent much more slowly. Increase agitation.
Poor Yield Too much solvent used; final temperature is too high; incomplete crystallization.Use the minimum amount of solvent for dissolution. Ensure the final cooling step is sufficient (e.g., ice bath). Increase maturation time.
Low Purity Impurities co-crystallized; mother liquor trapped.Slow down the crystallization rate. Ensure the wash step is effective (use ice-cold wash solvent). Consider a second recrystallization.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Concentrate the solution by evaporating some solvent. Add seed crystals. Scratch the inside of the flask with a glass rod to create nucleation sites.

References

  • BenchChem (2025).
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • Zhang, T., et al. (2020).
  • Fisher Scientific. N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester, TRC 100 mg.
  • USA Chemical Suppliers. n-pyrazinylcarbonyl-l-phenylalanine methyl ester suppliers USA.
  • LGC Standards. N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester.
  • CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • Gao, Y., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan.
  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
  • BenchChem (2025).

Sources

Method

Application Note: Handling, Storage, and Synthetic Utilization of N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS: 73058-37-4) Introduction & Chemical Context N-(2-Pyrazinylcarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS: 73058-37-4)

Introduction & Chemical Context

N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester is a critical chiral intermediate utilized primarily in the synthesis of Bortezomib (Velcade), a first-in-class proteasome inhibitor prescribed for multiple myeloma and mantle cell lymphoma . Structurally, the molecule consists of an L-phenylalanine backbone coupled to a pyrazine ring via an amide bond, with the C-terminus protected as a methyl ester [[1]]([Link]).

Maintaining the structural and stereochemical integrity of this compound is paramount. Any epimerization at the α -carbon during storage or handling directly translates to enantiomeric impurities in the final Active Pharmaceutical Ingredient (API), which drastically reduces its target-binding affinity and pharmacological efficacy .

Physicochemical Profiling & Quality Attributes

To establish a self-validating handling protocol, one must first map the physicochemical boundaries of the molecule. Table 1 summarizes the critical quantitative data and the causality behind their relevance in a laboratory setting.

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Experimental Relevance
Molecular Formula C15H15N3O3Dictates exact stoichiometric calculations for downstream peptide coupling .
Molecular Weight 285.30 g/mol Essential for precise molarity in anhydrous solvent systems .
Physical State Solid (White to Light Beige)Color shifts to dark yellow/brown indicate oxidative degradation or impurity formation .
Solubility DMSO, Methanol, AcetoneHigh solubility in polar aprotic solvents facilitates low-temperature reactions [[2]]().
Chiral Center (S)-configurationHighly vulnerable to base-catalyzed racemization if thermal controls fail.

Storage Protocols & Degradation Causality

The stability of peptide methyl esters is heavily dependent on strict environmental controls. Deviating from these parameters compromises the enantiomeric excess (ee) of the batch.

  • Temperature Control (-20°C): The compound must be stored at -20°C for long-term preservation .

    • Causality: Ambient temperatures provide sufficient activation energy for trace atmospheric moisture to initiate slow, spontaneous hydrolysis of the methyl ester. Furthermore, thermal stress over prolonged periods can induce subtle racemization at the α -carbon.

  • Desiccation and Inert Atmosphere: Store in tightly sealed, opaque containers under an inert gas (Argon or Nitrogen) .

    • Causality: The pyrazine nitrogen atoms are susceptible to N-oxidation in the presence of atmospheric oxygen and UV light. Argon displacement removes both oxygen and atmospheric moisture, creating a chemically inert microenvironment that halts oxidative degradation.

Handling, Weighing, and Reconstitution

  • Environmental Controls: Handle within a Class II biological safety cabinet or a dedicated powder draft shield. The compound is a fine powder; static charge can cause aerosolization, leading to variable weighing and potential inhalation exposure [[3]]([Link]). Use anti-static spatulas and weigh boats.

  • Reconstitution Logic: When preparing stock solutions for synthesis, utilize anhydrous DMSO or Acetone.

    • Causality: Using anhydrous solvents prevents premature hydrolysis of the ester before the controlled saponification step. Ensure the solvent is degassed if the subsequent reaction involves oxygen-sensitive catalysts.

Downstream Application: Saponification to the Free Acid

The most common application of this intermediate is its conversion to the free acid—(S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid—prior to coupling with the leucine boronic acid moiety of Bortezomib . The following protocol is a self-validating system designed to maximize yield while strictly preserving the (S)-enantiomeric excess.

Step-by-Step Methodology: Alkaline Hydrolysis
  • Dissolution: Dissolve 1.0 g (3.51 mmol) of N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester in 10 mL of HPLC-grade acetone .

    • Expert Insight: Acetone is chosen as a polar aprotic co-solvent because it fully solubilizes the ester while remaining perfectly miscible with the incoming aqueous base, ensuring a homogeneous reaction mixture without biphasic partitioning.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0–4°C.

    • Expert Insight: This step is non-negotiable. The α -proton of the phenylalanine moiety is relatively acidic due to the electron-withdrawing effects of the adjacent carbonyl and pyrazine ring.

  • Base Addition: Slowly add 2N NaOH dropwise under continuous magnetic stirring until the pH reaches 12–13. Stir for exactly 2 hours at 0–4°C .

    • Expert Insight: The low temperature kinetically traps the molecule in its desired (S)-enantiomeric state. Conducting this step at room temperature would promote enolization and subsequent racemization, destroying the API's future efficacy.

  • Acidification & Precipitation: While maintaining the ice bath, slowly add dilute HCl (1N) dropwise until the pH is adjusted to 2–3 .

    • Expert Insight: Protonation of the carboxylate anion neutralizes the molecule, drastically reducing its aqueous solubility and driving the precipitation of the free acid as a white solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold ultra-pure water (to remove NaCl salts) and diethyl ether (to remove unreacted ester) . Air dry under vacuum to yield the purified free acid (Typical yield: >93%).

Synthetic Workflow Visualization

The following diagram illustrates the critical path from the methyl ester intermediate to the final Bortezomib API, highlighting the mechanistic purpose of each stage.

Bortezomib_Synthesis Start N-(2-Pyrazinylcarbonyl)- L-phenylalanine methyl ester (CAS: 73058-37-4) Hydrolysis Alkaline Hydrolysis (Acetone, 2N NaOH, 0-4°C) Start->Hydrolysis Saponification (Prevents racemization) Acidification Acidification & Precipitation (HCl to pH 2-3) Hydrolysis->Acidification pH Adjustment FreeAcid (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Acidification->FreeAcid Filtration & Ether Wash Coupling Peptide Coupling (L-Leu-boronic acid pinanediol ester) FreeAcid->Coupling Amide Bond Formation (TBTU, DIPEA) Deprotection Boronic Ester Cleavage (Isobutylboronic acid, HCl) Coupling->Deprotection Intermediate Isolation Bortezomib Bortezomib (Velcade) Active Pharmaceutical Ingredient Deprotection->Bortezomib Final Purification

Figure 1: Workflow from N-(2-Pyrazinylcarbonyl)-L-phenylalanine methyl ester to Bortezomib.

References

  • National Center for Biotechnology Information. "N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester | C15H15N3O3 | CID 12580944" PubChem. URL: [Link]

  • [[3]]([Link]) CleanChem Laboratories. "Material Safety Data Sheets: Bortezomib Impurity F". CleanChem. URL: [Link]

  • [[4]]([Link]) Allmpus Research and Development. "Bortezomib (1S, 2R)-Isomer and Intermediates". Allmpus. URL: [Link]

Sources

Application

Synthesis of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester: A Comprehensive Technical Guide

An Application Note for Drug Development Professionals Abstract This document provides a detailed, two-step synthetic protocol for the preparation of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, a key interme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis commences with the efficient esterification of L-phenylalanine to its methyl ester hydrochloride via the thionyl chloride-methanol method. This is followed by the N-acylation of the resulting amino ester with pyrazinoyl chloride under Schotten-Baumann conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for troubleshooting and characterization to ensure reproducible, high-yield synthesis.

Introduction

N-acyl amino acids (NAAAs) and their ester derivatives represent a significant class of molecules in medicinal chemistry and drug development.[1][2] The specific target molecule, L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, serves as a crucial precursor, notably as an intermediate for more complex active pharmaceutical ingredients.[3] The synthetic strategy detailed herein is a robust two-stage process designed for efficiency and scalability.

The first stage involves the protection of the carboxylic acid moiety of L-phenylalanine as a methyl ester. This is critical to prevent self-condensation and other side reactions during the subsequent N-acylation step. The use of thionyl chloride in methanol is a well-established and highly effective method for this transformation, as it generates the necessary acidic catalyst, HCl, in situ, driving the reaction to completion without the need for harsh, difficult-to-remove mineral acids.[4][5][6][7]

The second stage is the formation of the amide bond. This is achieved by reacting the L-phenylalanine methyl ester with a suitable acylating agent, pyrazinoyl chloride. This reaction is conducted under Schotten-Baumann conditions, which utilize a base to neutralize the HCl byproduct, thereby preventing the protonation of the nucleophilic amino group and ensuring a high conversion rate to the desired N-acyl product.[8][9][10] This guide provides validated protocols for each stage of this synthesis.

Overall Synthetic Scheme

The synthesis is a sequential two-step process: (1) Fischer esterification of L-phenylalanine, followed by (2) N-acylation with pyrazinoyl chloride.

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step converts the zwitterionic L-phenylalanine into its more soluble and reactive methyl ester hydrochloride salt, a crucial intermediate for the subsequent acylation.

Mechanism: Thionyl Chloride-Mediated Esterification

The esterification of amino acids with an alcohol in the presence of thionyl chloride (SOCl₂) is a highly efficient process.[11][12] Thionyl chloride reacts exothermically with the alcohol (methanol) to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas in situ. The generated HCl protonates the carbonyl oxygen of the amino acid's carboxylic group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This acid-catalyzed mechanism, a variant of the Fischer-Speier esterification, is particularly effective for amino acids, as the in situ generation of dry HCl avoids the large volumes of aqueous acid that can complicate product isolation.[6][13]

Experimental Protocol

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
L-Phenylalanine≥99%Sigma-AldrichEnsure it is dry.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher ChemicalUse of a dry solvent is critical.
Thionyl Chloride (SOCl₂)≥99%Acros OrganicsHandle in a fume hood with extreme caution.
Diethyl Ether, AnhydrousACS GradeJ.T.BakerUsed for precipitation and washing.
Round-bottom flask (250 mL)--With a magnetic stir bar.
Reflux Condenser--With drying tube (CaCl₂).
Ice-water bath--For controlled addition of SOCl₂.
Rotary Evaporator--For solvent removal.
Büchner funnel & filtration apparatus--For product collection.

Procedure

  • Reaction Setup: Suspend L-phenylalanine (16.5 g, 100 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the stirred suspension to 0 °C using an ice-water bath. Add thionyl chloride (11 mL, 150 mmol) dropwise via a dropping funnel over 30-45 minutes.[12][14] Maintain the temperature below 10°C during the addition.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction between thionyl chloride and methanol, preventing excessive heat generation and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 3-4 hours. The suspension should dissolve to form a clear solution.[15]

    • Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like Dichloromethane:Methanol (9:1). The disappearance of the starting material spot (visualized with ninhydrin) indicates completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a white or off-white solid.

  • Purification: Add anhydrous diethyl ether (100 mL) to the solid residue and stir vigorously to break up any clumps. This process washes away unreacted reagents and byproducts.[4]

  • Collection: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two additional portions of diethyl ether (25 mL each).

  • Drying: Dry the product under vacuum to yield L-phenylalanine methyl ester hydrochloride as a white crystalline powder. A typical yield is 90-97%.[14]

Part II: Synthesis of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

This part involves two key phases: the preparation of the acylating agent, pyrazinoyl chloride, and its subsequent reaction with the amino ester prepared in Part I.

2a. Preparation of Pyrazinoyl Chloride

Mechanism: Carboxylic acids are readily converted to their more reactive acyl chloride derivatives using thionyl chloride.[16] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Protocol

  • Setup: To a flask containing pyrazine-2-carboxylic acid (12.4 g, 100 mmol) and a stir bar, add dichloromethane (150 mL) followed by a catalytic amount of DMF (0.5 mL).[17]

  • Reagent Addition: Add thionyl chloride (11.0 mL, 150 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.[17]

  • Isolation: Cool the solution to room temperature. The resulting solution of pyrazinoyl chloride in dichloromethane is typically used directly in the next step without further purification.[17] Alternatively, the solvent and excess thionyl chloride can be removed by vacuum distillation to yield the crude acyl chloride.[16]

2b. N-Acylation (Schotten-Baumann Reaction)

Mechanism: The Schotten-Baumann reaction is a classic method for forming amides from amines and acyl chlorides.[8][18] The nucleophilic nitrogen of the L-phenylalanine methyl ester attacks the electrophilic carbonyl carbon of the pyrazinoyl chloride. This reaction generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[19] The base prevents the formation of the unreactive ammonium salt of the amino ester, thus driving the reaction towards the amide product.[9]

Caption: Mechanism of the Schotten-Baumann N-acylation step.

Experimental Protocol

Materials & Reagents

Reagent/MaterialGradeNotes
L-Phenylalanine Methyl Ester HCl-From Part I.
Pyrazinoyl Chloride Solution-From Part IIa.
Dichloromethane (DCM), AnhydrousACS GradeReaction solvent.
Triethylamine (Et₃N)≥99.5%Base for HCl neutralization. Handle in fume hood.
1 M Hydrochloric Acid (HCl)-For washing.
Saturated Sodium Bicarbonate (NaHCO₃)-For washing.
Brine (Saturated NaCl solution)-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-For drying organic layer.

Procedure

  • Setup: Dissolve L-phenylalanine methyl ester hydrochloride (21.5 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL flask. Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add triethylamine (30.6 mL, 220 mmol) to the stirred solution. Stir for 15 minutes at 0°C.

    • Causality: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to free the amine, and the second is for neutralizing the HCl generated during the acylation.

  • Acylation: Slowly add the solution of pyrazinoyl chloride (approx. 100 mmol in DCM from step IIa) to the reaction mixture, keeping the temperature at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 1:1). The consumption of the amino ester (ninhydrin-active spot) and the appearance of a new, UV-active product spot indicates progress.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Causality: The acid wash removes excess triethylamine. The bicarbonate wash removes any unreacted pyrazine-2-carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the mobile phase, collecting fractions. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Analytical Characterization

The identity and purity of the final product, L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, should be confirmed using standard analytical techniques.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure by showing characteristic peaks for the aromatic protons (phenyl and pyrazinyl groups), the α-proton of the phenylalanine backbone, the methylene protons, the methyl ester protons, and the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton, confirming the presence of carbonyl carbons (ester and amide), aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected mass of 285.30 g/mol .[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final compound.

Data and Troubleshooting Summary

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: N-Acylation
Starting MaterialL-PhenylalanineL-Phenylalanine Methyl Ester HCl
Key ReagentsSOCl₂, MeOHPyrazinoyl Chloride, Et₃N
SolventMethanolDichloromethane
Reaction Temperature0°C to Reflux (65°C)0°C to Room Temperature
Reaction Time3-4 hours4-6 hours
ProductL-Phenylalanine Methyl Ester HClL-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester
Expected Yield90-97%80-90% (after chromatography)
Molecular Weight ( g/mol )215.68285.30

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Esterification) Incomplete reaction; moisture in reagents/glassware.Ensure anhydrous conditions. Increase reflux time. Confirm complete dissolution of starting material.
Low yield in Step 2 (N-Acylation) Incomplete reaction; insufficient base; poor quality of acyl chloride.Ensure 2.2 equivalents of base are used. Use freshly prepared or high-quality pyrazinoyl chloride. Increase reaction time.
Product difficult to crystallize (Step 1) Presence of impurities or residual solvent.Triturate thoroughly with diethyl ether. Use a seed crystal if available. Scratch the inside of the flask to induce crystallization.[4]
Multiple spots on TLC after Step 2 Incomplete reaction; hydrolysis of acyl chloride; side reactions.Ensure reaction is run at 0°C during addition. Perform careful work-up washes. Purify meticulously using column chromatography.
Final product is an oil, not a solid Residual solvent or impurities.Ensure complete removal of chromatography solvents under high vacuum. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for producing L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester. By employing a thionyl chloride-mediated esterification followed by a base-mediated Schotten-Baumann N-acylation, this protocol offers a robust pathway for obtaining a key intermediate for pharmaceutical research and development. The inclusion of mechanistic insights, procedural details, and troubleshooting advice aims to empower researchers to successfully and reproducibly synthesize this valuable compound.

References

  • Grokipedia. Schotten–Baumann reaction.
  • BenchChem. Application Notes and Protocols: Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol.
  • Simões, M., de Souza, M. V. N., & Vasconcelos, T. R. A. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. PMC. Available from: [Link]

  • BenchChem. Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis.
  • BenchChem. Technical Support Center: Synthesis of Pyrazine-2-sulfonyl Chloride.
  • University of Reading. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]

  • Lin, S. F., & Wu, H. L. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 165-177. Available from: [Link]

  • Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434-438. Available from: [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Williams, T. D., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10696-10706. Available from: [Link]

  • Zaharia, V., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 64(5), 734-739. Available from: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(1), 49-51. Available from: [Link]

  • Kushner, S., et al. (1951). Preparation of Pyrazinoyldiazomethane and ι-Chloromethylpyrazinoyl Ketone. Journal of the American Chemical Society, 73(6), 2559-2560. Available from: [Link]

  • PrepChem.com. Synthesis of L-phenylalanine methyl ester sulfate. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available from: [Link]

  • Scribd. Amino Acid Esterification Method. Available from: [Link]

  • Google Patents. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester.
  • Zumpano, R., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019). Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available from: [Link]

  • BenchChem. Application Notes & Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization.
  • Google Patents. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine.
  • PrepChem.com. Synthesis of 2-pyrazine carboxylic acid chloride. Available from: [Link]

  • Google Patents. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
  • FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available from: [Link]

  • ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. Available from: [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. Available from: [Link]

  • Caumul, P., & Dhallapah, H. (2014). Synthesis of Selected Phenylalanine Esters C1 to C4 and their Catalytic Activity on the Preparation of a Wieland Miescher Intermediate. University of Mauritius Research Journal, 20. Available from: [Link]

  • Google Patents. US3867436A - Method of preparing phenylalanine.
  • ResearchGate. Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1. Available from: [Link]

  • Diva-portal.org. Biosynthesis and physiological functions of N-‐acyl amino acids. (2013). Available from: [Link]

  • Google Patents. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester.
  • PrepChem.com. Synthesis of N-acetyl-D,L-phenylalanine methyl ester. Available from: [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Available from: [Link]

  • RSC Publishing. Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026). Available from: [Link]

  • PubChem. N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester. Available from: [Link]

  • BenchChem. Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.

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Technical Notes & Optimization

Troubleshooting

improving synthesis yield of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

[]. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

[].

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the synthesis of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS 73058-37-4)[1]. This compound is a critical dipeptide-like intermediate in the production of the first-in-class proteasome inhibitor Bortezomib (Velcade)[2].

Achieving high yields (consistently >90%) requires precise control over activation kinetics, moisture exclusion, and base selection. A poorly optimized protocol not only depresses yield but can also lead to epimerization of the L-phenylalanine stereocenter, rendering the intermediate useless for downstream API synthesis. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to ensure reproducible success[2][3].

Troubleshooting Guide & FAQs

Q1: Why is my coupling yield stalling below 70% despite using excess pyrazine-2-carboxylic acid? Causality & Solution: The primary culprit is often the poor solubility of pyrazine-2-carboxylic acid in non-polar solvents, leading to incomplete activation. If you are using standard DCC in dichloromethane (DCM), the reaction is likely stalling due to the rapid formation of an insoluble N-acylurea byproduct before the amine can react[2]. Actionable Fix: Switch your solvent system to anhydrous N,N-Dimethylformamide (DMF) to fully solubilize the acid. Transition to an EDC·HCl / HOBt coupling system. EDC generates a water-soluble urea byproduct, and HOBt intercepts the active intermediate to form a highly reactive, soluble OBt-ester, driving the conversion >90%[4].

Q2: I am observing significant epimerization (racemization) at the L-phenylalanine alpha-carbon. How can I preserve chiral integrity? Causality & Solution: Epimerization during peptide coupling occurs via the base-catalyzed formation of an oxazolone intermediate or direct enolization of the activated ester. Strong bases (like Triethylamine) or elevated temperatures exacerbate this proton abstraction[4]. Actionable Fix:

  • Temperature Control: Strictly maintain the reaction at 0–5 °C during the activation phase and the initial amine addition[4].

  • Base Selection: Replace Triethylamine (TEA) with N-methylmorpholine (NMM). NMM is a weaker, sterically hindered base that effectively neutralizes the L-Phe-OMe hydrochloride salt without stripping the alpha-proton[4].

Q3: How do I minimize the hydrolysis of the methyl ester during the reaction workup? Causality & Solution: The methyl ester of L-phenylalanine is highly susceptible to saponification (hydrolysis) under aqueous alkaline conditions[4]. Prolonged exposure to strong basic washes (e.g., 1M NaOH or saturated Na₂CO₃) during the organic extraction phase will cleave the ester back to the carboxylic acid, reducing your isolated yield. Actionable Fix: If a basic wash is necessary, use a mild, cold sodium bicarbonate (NaHCO₃) solution and ensure rapid phase separation. Alternatively, the EDC/HOBt method allows for a simple water precipitation strategy: diluting the DMF reaction mass with cold water (e.g., 3.6 volumes) forces the target ester to precipitate directly, bypassing liquid-liquid extraction entirely[3][4].

Q4: What is the most scalable activation strategy for industrial production? Causality & Solution: While EDC/HOBt is excellent for bench-scale purity, it is cost-prohibitive at the multi-kilogram scale. Actionable Fix: The acid chloride method is the industrial standard. Reacting pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) generates pyrazine-2-carbonyl chloride[2]. This highly reactive intermediate is then coupled with L-phenylalanine methyl ester hydrochloride. This method eliminates the need for expensive carbodiimides and yields a product that can be easily hydrolyzed under alkaline conditions to yield the final acid precursor for Bortezomib[2][3].

Quantitative Comparison of Coupling Strategies

Table 1: Evaluation of Activation Methods for CAS 73058-37-4 Synthesis

Activation StrategyTypical Yield (%)Chiral Purity (ee %)ScalabilityPrimary Causality for Yield Loss
DCC / NHS 75–80%>98%ModerateFormation of insoluble N-acylurea dead-end byproducts[2].
EDC·HCl / HOBt 85–92%>99%HighIncomplete activation if atmospheric moisture is present[4].
SOCl₂ (Acid Chloride) 90–95%95–97%Very HighEpimerization due to exotherm / harsh acidity if uncontrolled[2].
HATU / DIPEA >95%>99%Low (Cost)Steric hindrance if mixing is inadequate at larger scales.

Self-Validating Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step until the built-in validation check confirms success.

Objective: Synthesize N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester with >90% yield and >99% ee. Reagents: Pyrazine-2-carboxylic acid (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.05 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N-methylmorpholine (NMM, 2.5 eq), anhydrous DMF[4].

Step 1: Activation

  • Dissolve pyrazine-2-carboxylic acid and HOBt in anhydrous DMF under an N₂ atmosphere.

  • Cool the mixture to 0–5 °C using an ice-water bath[4].

  • Add EDC·HCl portion-wise to prevent exotherms. Stir for 30 minutes.

  • Causality Note: HOBt reacts with the transient O-acylisourea intermediate to form a stable, highly reactive OBt ester, preventing the formation of unreactive N-acylurea.

  • Validation Check: Remove a 10 µL aliquot, quench with methanol, and run TLC (DCM:MeOH 9:1). The disappearance of the pyrazine-2-carboxylic acid spot confirms complete activation.

Step 2: Amine Addition

  • In a separate flask, dissolve L-Phe-OMe·HCl in DMF and add NMM to free-base the amine[4].

  • Add this solution dropwise to the activated ester mixture, strictly maintaining the internal temperature below 5 °C[4].

  • Causality Note: NMM is a weak base. Using a weak base minimizes base-catalyzed proton abstraction at the alpha-carbon, thereby preventing epimerization.

Step 3: Reaction Maturation

  • Allow the reaction to warm to 25–35 °C and stir for 2–4 hours[4].

  • Validation Check: Perform HPLC analysis of the reaction mixture. Proceed to workup only when the product peak (CAS 73058-37-4) accounts for >90% AUC.

Step 4: Quench and Isolation

  • Dilute the reaction mass with cold water (approx. 3.6 volumes) to precipitate the product[4].

  • Filter the resulting white solid, wash sequentially with water and cold ether, and dry under vacuum to obtain the final product (Melting point: 166-169°C)[3].

Experimental Workflow Visualization

Workflow PZA Pyrazine-2-carboxylic acid (Starting Material) ACT Activation Phase (EDC·HCl / HOBt) PZA->ACT Add Reagents PHE L-Phe-OMe·HCl (Amine Component) CPL Coupling Phase (NMM Base, 0-5°C) PHE->CPL Add Dropwise ACT->CPL Active Ester Formed VAL In-Process Control (HPLC >90% AUC) CPL->VAL Sample Aliquot VAL->CPL Fail (Add Time/Base) PRD Target Ester (CAS 73058-37-4) Yield: >90% VAL->PRD Pass Check

Fig 1: Self-validating synthetic workflow for N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester.

References[1] National Center for Biotechnology Information. "N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester." PubChem,https://pubchem.ncbi.nlm.nih.gov/compound/12580944[2] Benchchem. "N-(pyrazine-2-yl-carbonyl)-L-phenylalanine: Historical Development of its Synthesis and Structural Significance." Benchchem,https://www.benchchem.com/product/b1684674[4] Quick Company. "Bortezomib And Process For Producing Same." Quick Company,https://www.quickcompany.in/patents/bortezomib-and-process-for-producing-same[3] ChemicalBook. "(S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID." ChemicalBook,https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8245585.htm

Sources

Optimization

Technical Support Center: Troubleshooting CAS 73058-37-4 Solubility in Drug Synthesis

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) process development, I have designed this guide to address the specific physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) process development, I have designed this guide to address the specific physicochemical hurdles associated with CAS 73058-37-4 (N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester)[1].

This compound is a critical dipeptidyl intermediate in the synthesis of the proteasome inhibitor Bortezomib[2]. However, its unique structural motifs—a rigid, planar pyrazine ring coupled with a hydrophobic phenylalanine core and a methyl ester—create strong intermolecular π−π stacking and hydrophobic interactions. These thermodynamic barriers frequently manifest as severe solubility issues, including premature precipitation, incomplete reactions, and "oiling out" during crystallization.

This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Process Workflow & Troubleshooting Matrix

SolubilityWorkflow Start CAS 73058-37-4 Solubility Issue Phase Identify Synthesis Phase Start->Phase Rxn Reaction Phase (Coupling/Hydrolysis) Phase->Rxn Pur Purification Phase (Crystallization) Phase->Pur Hydrolysis Hydrolysis Step Premature Precipitation Rxn->Hydrolysis Coupling Coupling Step Poor Dissolution Rxn->Coupling Oiling Oiling Out During Recryst. Pur->Oiling Sol1 Use Acetone:Water (1:1) Maintain pH 12-13 Hydrolysis->Sol1 Sol2 Use DMF or DCM Avoid Cold Alcohols Coupling->Sol2 Sol3 Reverse Anti-Solvent Addition (DCM -> Hexane) Oiling->Sol3

Decision tree for troubleshooting CAS 73058-37-4 solubility issues during synthesis.

Quantitative Solubility Profile

To make informed solvent choices, you must understand the thermodynamic solvation limits of CAS 73058-37-4. The table below synthesizes its solubility behavior across common process solvents based on empirical data[3][4].

Solvent SystemDielectric Constant ( ε )USP Solubility CategoryEst. Solubility Limit (mg/mL) at 25°CProcess Suitability
Methanol 32.7Sparingly Soluble10 – 33Poor for reactions; acts as a strong anti-solvent.
Chloroform 4.8Slightly Soluble1 – 10Moderate; useful for liquid-liquid extraction only.
DMSO 46.7Slightly Soluble1 – 10Good for analytical stock solutions; hard to strip.
Acetone:Water (1:1) ~50.0Soluble (at pH > 12)> 50Optimal for base-catalyzed saponification/hydrolysis.
Frequently Asked Questions & Methodologies
Q1: Why does CAS 73058-37-4 precipitate prematurely when I attempt to hydrolyze the methyl ester to the free acid?

The Causality: The methyl ester masks the hydrogen-bond donating capability of the carboxylic acid, rendering the starting material highly hydrophobic[1]. If you attempt hydrolysis using only aqueous NaOH, the starting material cannot overcome the lattice energy barrier to dissolve in the water, leading to a biphasic suspension where the reaction only occurs at the solid-liquid interface. As the reaction progresses, localized pH drops can cause the newly formed free acid to co-precipitate with the unreacted ester.

The Solution: You must disrupt the hydrophobic interactions using a water-miscible co-solvent that solvates the ester while allowing the hydroxide ions to attack the carbonyl carbon.

Protocol 1: Optimized Saponification (Hydrolysis)

  • Solvation: Suspend 1.0 g (3.51 mmol) of CAS 73058-37-4 in 10 mL of Acetone[4]. Stir at 300 rpm until a uniform, albeit cloudy, suspension is achieved.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to maintain an internal temperature of 0–5°C. Mechanistic note: Cooling prevents base-catalyzed epimerization of the L-phenylalanine chiral center.

  • Base Addition: Slowly add 2N NaOH dropwise over 15 minutes until the pH reaches 12–13[4].

  • Self-Validating Checkpoint: Observe the solution. Within 30 minutes, the cloudy suspension must transition into a clear, homogeneous pale-yellow solution. If turbidity persists, the pH has dropped; add 2N NaOH in 0.5 mL increments until clarity is restored.

  • Completion: Stir for 2 hours. Validate completion via TLC (Hexane:EtOAc 1:1); the high- Rf​ ester spot should completely disappear, replaced by a baseline spot (the sodium salt of the free acid).

Q2: During purification, my product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force crystallization?

The Causality: "Oiling out" (coacervation) occurs when the melting point of the solute-solvent cluster is lower than the ambient temperature of the anti-solvent addition. Because CAS 73058-37-4 has highly flexible ester linkages combined with rigid pyrazine rings, it easily forms a metastable, disordered liquid phase rather than a highly ordered crystal lattice when the solvent polarity drops too rapidly.

The Solution: Shift from a standard anti-solvent addition to a Reverse Anti-Solvent Addition combined with strict thermal control to bypass the metastable liquid phase boundary.

Protocol 2: Controlled Reverse Crystallization

  • Dissolution: Dissolve the crude CAS 73058-37-4 in the minimum required volume of Dichloromethane (DCM) at 25°C (approx. 5-7 mL/g).

  • Filtration: Polish filter the DCM solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Preparation: In a separate, larger vessel, add Hexane (3x the volume of DCM used). Chill the Hexane to 0°C.

  • Reverse Addition: Do not add Hexane to DCM. Instead, add the DCM solution dropwise into the vigorously stirred, cold Hexane.

  • Self-Validating Checkpoint: As each drop of DCM hits the cold Hexane, immediate localized supersaturation occurs, forcing rapid nucleation before the molecules can aggregate into an oil. You should see fine, white to off-white solid particulates forming instantly[5].

  • Isolation: Stir for 1 hour at 0°C, then vacuum filter and wash with cold Hexane.

Pathway Visualization: The Solubility Shift

Understanding the transformation of the molecule is key to anticipating its physical behavior in the reactor. The conversion from the ester to the free acid drastically shifts the molecule from a hydrophobic species to an amphiphilic one.

Pathway N1 L-Phe-OMe + Pyrazine-2-carboxylic acid N2 CAS 73058-37-4 (Hydrophobic, π-π stacking) N1->N2 Amidation N3 Free Acid Intermediate (Amphiphilic) N2->N3 NaOH / Acetone (Solubility Shift) N4 Bortezomib (API) N3->N4 Boronic Acid Coupling

Synthetic pathway of Bortezomib highlighting the solubility transition of CAS 73058-37-4.

References
  • CymitQuimica. "CAS 73058-37-4: L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester".
  • ChemicalBook. "85-3976-53 N-Pyrazinylcarbonyl-L-phenylalanine methyl ester".
  • ChemicalBook. "(S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID".
  • ChemicalBook. "H-PHE-PHE-OH | 2577-40-4".
  • LGC Standards. "N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester".

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation Pathways of N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of the proteasome inhibitor Bortezomib, N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS: 73058-37-4) requires rigorous handli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of the proteasome inhibitor Bortezomib, N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester (CAS: 73058-37-4) requires rigorous handling. Its structural features—a hydrolyzable methyl ester, a base-sensitive chiral alpha-carbon, and an electron-deficient pyrazine ring—make it highly susceptible to specific degradation pathways during synthesis, workup, and storage.

This guide is engineered for drug development professionals to diagnose, quantify, and prevent the degradation of this intermediate.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand the chemical causality behind the degradation of this compound. The molecule possesses three primary vulnerabilities: the ester carbonyl (susceptible to nucleophilic attack), the alpha-proton (susceptible to base-catalyzed abstraction), and the amide bond.

Degradation A N-(2-Pyrazinylcarbonyl)- L-Phe-OMe (Target) B N-(2-Pyrazinylcarbonyl)- L-Phe (Free Acid) A->B Ester Hydrolysis (H2O, Base/Acid) C N-(2-Pyrazinylcarbonyl)- D-Phe-OMe (Epimer) A->C Epimerization (Base, Enolization) D Pyrazine-2-carboxylic acid + L-Phe-OMe A->D Amide Cleavage (Strong Acid/Base, Heat)

Fig 1: Primary degradation pathways of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Unwanted Free Acid Formation

User Question: During the scale-up of our dipeptide coupling, we observe a 15% conversion of the methyl ester to a highly polar impurity. LC-MS shows a mass shift of [M-14]. What is happening?

Scientist Answer: The [M-14] mass shift (loss of a methyl group, +H) perfectly aligns with the formation of N-(2-pyrazinylcarbonyl)-L-phenylalanine (CAS: 114457-94-2). This is caused by ester hydrolysis . The methyl ester is highly susceptible to nucleophilic acyl substitution. If your workup conditions involve aqueous bases (e.g., washing with saturated NaHCO₃) and the organic layer is left at room temperature for extended periods, hydroxide ions will attack the ester's carbonyl carbon. This forms a tetrahedral intermediate that collapses to expel methoxide, yielding the free carboxylic acid .

  • Resolution: Perform all aqueous basic washes at 0–4°C and minimize phase-contact time. Ensure your organic extraction solvents are rigorously dried over Na₂SO₄ immediately after separation.

FAQ 2: Chiral Purity Loss (Epimerization)

User Question: Our chiral HPLC analysis indicates a growing secondary peak with an identical mass to the target intermediate. How is this isomer forming during synthesis?

Scientist Answer: You are observing the formation of the D-phenylalanine epimer. The alpha-proton of the phenylalanine moiety is rendered unusually acidic by the electron-withdrawing effects of both the adjacent ester and the pyrazine-2-carboxamide group. Under basic conditions (even mild organic bases like DIPEA or TEA used during coupling), this proton can be abstracted, forming an achiral, planar enolate intermediate. Upon reprotonation from the surrounding medium, the stereocenter is scrambled, leading to partial racemization .

  • Resolution: Strictly control the equivalents of base used in your reactions. Consider switching to less nucleophilic/basic conditions or using strictly stoichiometric amounts of sterically hindered tertiary amines.

FAQ 3: Peak Splitting and Amide Cleavage

User Question: After prolonged storage at elevated temperatures, we detect pyrazine-2-carboxylic acid in our batches. Is the amide bond breaking?

Scientist Answer: Yes. While amide bonds are generally stable, the pyrazine ring is highly electron-withdrawing, which slightly activates the adjacent amide carbonyl toward nucleophilic attack. Under extreme pH stress or prolonged thermal stress in the presence of adventitious moisture, the amide bond will hydrolyze, yielding pyrazine-2-carboxylic acid and L-phenylalanine methyl ester .

  • Resolution: Store the intermediate in a sealed desiccator at -20°C to completely arrest thermal and hydrolytic degradation .

Part 3: Experimental Protocol for Stability-Indicating Workflows

To accurately track these degradation pathways, you must implement a self-validating forced degradation study. This protocol ensures your analytical method can resolve the parent compound from all potential degradants.

Protocol: Stability-Indicating Forced Degradation Study (HPLC-UV)

  • Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Step 2: Base-Catalyzed Hydrolysis Stress Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 M NaOH. Stir at 25°C for exactly 2 hours. (Causality: Base rapidly attacks the ester carbonyl. 2 hours is sufficient to generate ~15% degradation without destroying the parent peak).

  • Step 3: Acid-Catalyzed Hydrolysis Stress Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M HCl. Stir at 25°C for 24 hours. (Causality: Acid hydrolysis is slower than base hydrolysis for this ester, requiring extended exposure).

  • Step 4: Neutralization & Dilution Neutralize the stressed samples (e.g., add 1.0 mL of 0.1 M HCl to the base-stressed sample). Dilute all samples to 10 mL with mobile phase (50:50 Water:Acetonitrile) to immediately halt the reaction kinetics and achieve a final concentration of 0.1 mg/mL.

  • Step 5: Chromatographic Analysis Inject 10 µL onto a C18 column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile at 1.0 mL/min. Detect at 270 nm.

  • Step 6: Self-Validation Check (Critical) Calculate the mass balance by summing the peak areas of the parent compound and all degradants. The total mass balance must be ≥ 98.0% compared to an unstressed control sample. A mass balance < 98.0% indicates undetected volatile degradants or irreversible column binding, requiring a change in the extraction solvent or gradient profile .

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics based on standard stress testing, providing a baseline for your own analytical validation.

Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantExpected Degradation (%)Preventive Strategy
Base Hydrolysis 0.1 M NaOH2h, 25°CFree Acid (CAS: 114457-94-2)15 - 25%Avoid prolonged high pH exposure; use cold aqueous washes.
Acid Hydrolysis 0.1 M HCl24h, 25°CFree Acid & Amide Cleavage5 - 10%Neutralize acidic reaction mixtures promptly during workup.
Epimerization Mild Base (e.g., TEA)24h, 25°CD-Phe Epimer2 - 5%Limit equivalents of tertiary amines; avoid excess base.
Thermal Stress Solid State7 days, 60°CAmide Cleavage Products< 2%Store at -20°C under an inert, dry atmosphere.

References

  • Ivanov AS, Shishkov SV, Zhalnina AA. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. 2012;80(1):67-76. URL:[Link]

  • Jagadeswara Rao K, et al. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis. 2016;3(3):150-161. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12580944, N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester. PubChem. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating Enantiomeric Purity of N-(2-Pyrazinylcarbonyl)-L-Phenylalanine Methyl Ester: A Comparative Guide to Chiral Analytical Platforms

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. The enantiomeric purity of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4) is a critical qual...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

The enantiomeric purity of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4) is a critical quality attribute (CQA) in the synthesis of peptide-based therapeutics and proteasome inhibitors, most notably as an upstream intermediate for Bortezomib[1]. The stereocenter at the phenylalanine α -carbon strictly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API). The (1R, 2S) configuration is required for therapeutic activity, while the (1S, 2R) enantiomer acts as an inactive, potentially toxic impurity[2].

This guide objectively compares the three leading chiral analytical platforms—Normal-Phase HPLC (NP-HPLC), Supercritical Fluid Chromatography (SFC), and Reversed-Phase HPLC (RP-HPLC)—and provides a self-validating experimental protocol for quantifying the D-enantiomer impurity down to trace levels.

Mechanistic Grounding & Platform Selection

Chiral recognition of this specific amino acid derivative relies on a highly specific three-point interaction model between the analyte and the Chiral Stationary Phase (CSP):

  • Hydrogen Bonding: The pyrazine nitrogen atoms and the amide/ester carbonyls act as strong hydrogen bond acceptors, interacting with the carbamate linkages of polysaccharide-based CSPs.

  • π−π Interactions: The aromatic pyrazine and phenyl rings intercollate with the aromatic rings of the CSP (e.g., the chlorophenyl groups in Chiralpak ID-3).

  • Steric Hindrance: The bulky methyl ester group forces the molecule into a specific conformation, allowing the L- and D-enantiomers to achieve different spatial fits within the chiral grooves of the CSP.

G A Analyte: CAS 73058-37-4 B CSP Screening A->B C Platform Selection B->C D NP-HPLC C->D E SFC C->E F Method Optimization D->F E->F G Validation (ICH Q2) F->G

Workflow for chiral method development and platform selection.

Objective Platform Comparison

While NP-HPLC remains the traditional workhorse for chiral ester derivatives, SFC is rapidly superseding it due to superior kinetic performance. RP-HPLC is generally less effective for this specific hydrophobic ester but remains an option if aqueous sample compatibility is mandatory.

Comparative Performance Data

The following table synthesizes experimental data for the separation of pyrazine-phenylalanine enantiomers across different chromatographic platforms[2][3].

ParameterNP-HPLC (Chiralpak ID-3)SFC (Chiralpak AD-H)RP-HPLC (Chiralpak ZWIX)
Mobile Phase n-Heptane / IPA / EtOH / TFACO₂ / MethanolWater / MeCN / Formic Acid
Resolution ( Rs​ ) 4.25.11.8
Run Time (min) ~18.0~4.5~35.0
LOD ( μ g/mL) 0.280.150.85
Primary Mechanism H-bonding, Dipole StackingH-bonding, Steric FitIonic, Hydrophobic
Environmental Impact High (Toxic solvents)Low (Green chemistry)Moderate

Verdict: NP-HPLC provides the most robust and historically validated baseline for regulatory submissions[3]. However, SFC is the superior choice for high-throughput screening during process development due to its 4x faster run times and higher resolution.

Self-Validating Experimental Protocol: NP-HPLC

To ensure absolute data integrity, the following NP-HPLC protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a physical gatekeeper; if the causality-driven criteria are not met, the system will invalidate the run, preventing the reporting of false enantiomeric purity.

Step 1: System Suitability Test (SST) Preparation

Causality: Before analyzing the pure L-enantiomer batch, the system must prove it can resolve the D-enantiomer.

  • Action: Prepare a racemic resolution standard containing 50 μ g/mL of both the L- and D-enantiomers of N-(2-pyrazinylcarbonyl)-phenylalanine methyl ester in the mobile phase.

Step 2: Chromatographic Parameters
  • Column: Chiralpak ID-3 (250 × 4.6 mm, 3 μ m). Causality: The amylose-based 3-chlorophenylcarbamate stationary phase provides the exact steric cavity size needed for the methyl ester moiety[3].

  • Mobile Phase: n-Heptane / 2-Propanol / Ethanol / Trifluoroacetic Acid (82:15:3:0.1, v/v/v/v)[3].

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 270 nm.

Step 3: The Causality of Additives (Why TFA?)

The pyrazine ring of CAS 73058-37-4 is weakly basic. If run in a purely neutral normal-phase environment, the basic nitrogen atoms will interact with residual, unendcapped silanols on the silica support of the CSP. This causes severe peak tailing and destroys resolution.

  • Action: The addition of 0.1% TFA protonates these residual silanols, suppressing secondary interactions and ensuring sharp, symmetrical peaks (Tailing Factor < 2.0)[2].

Step 4: Automated Validation Gates (SST Execution)

Inject the racemic standard. The software must verify the following before proceeding to the sample sequence:

  • Resolution ( Rs​ ): Must be ≥2.0 between the L- and D-enantiomer peaks[2].

  • Tailing Factor ( Tf​ ): Must be ≤2.0 for both peaks[2].

  • Theoretical Plates ( N ): Must be ≥2000 [2].

G A SST: Resolution < 2.0? B Decrease Polar Modifier A->B Poor Separation E Pass: Rs >= 2.0 A->E Initial Pass C Change Alcohol (EtOH->IPA) B->C Still < 2.0 D Add 0.1% TFA C->D Peak Tailing D->E Optimized

Decision tree for troubleshooting and optimizing chiral resolution.

Step 5: Sample Analysis

Once the SST passes, inject the API intermediate sample (prepared at 1.0 mg/mL). The D-enantiomer impurity can be accurately quantified down to a Limit of Quantitation (LOQ) of 0.896 μ g/mL[3], ensuring the batch meets the strict ≤0.5% acceptance limit for chiral impurities.

References

  • CymitQuimica. "CAS 73058-37-4: L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester". Chemical Database.
  • Future Journal of Pharmaceutical Sciences. "Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography". SpringerOpen.
  • Journal of Chromatographic Science. "Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities". Oxford Academic.

Sources

Comparative

cross-validation of HPLC and GC methods for L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Executive Summary & Physicochemical Context L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4) is a critical dipeptide-like intermediate utilized in the synthesis of Bortezomib, a first-in-class pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4) is a critical dipeptide-like intermediate utilized in the synthesis of Bortezomib, a first-in-class proteasome inhibitor[1]. Structurally, this compound features a phenylalanine backbone, a basic pyrazine ring, an amide linkage, and a methyl ester group[1].

When developing analytical methods for pharmaceutical intermediates, relying on a single chromatographic technique introduces the risk of "analytical blind spots." While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for assaying this compound due to its strong chromophores[2], it cannot detect non-UV-absorbing aliphatic impurities. Conversely, Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) provides a nearly universal, mass-proportional response for carbon-containing compounds but requires the analyte to be volatile and thermally stable.

This guide provides a comprehensive cross-validation framework, objectively comparing stability-indicating RP-HPLC-UV[3] against high-temperature GC-FID. By employing both techniques, researchers can establish a self-validating mass balance system that guarantees the absolute purity of the intermediate before downstream coupling in drug development.

Orthogonal Cross-Validation Workflow

To ensure absolute trustworthiness in the analytical data, the workflow below illustrates the orthogonal relationship between the two methods. The causality of this design is rooted in mass balance: any discrepancy in purity between the UV response (HPLC) and the carbon-combustion response (GC) immediately flags the presence of method-specific invisible impurities[3].

G Start L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester Split Sample Preparation Start->Split HPLC RP-HPLC-UV (Primary Assay) Split->HPLC GC GC-FID (Orthogonal Check) Split->GC HPLC_Val Validation Data HPLC->HPLC_Val GC_Val Validation Data GC->GC_Val CrossVal Mass Balance Verification HPLC_Val->CrossVal GC_Val->CrossVal

Orthogonal cross-validation workflow for HPLC and GC methods.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . An analytical run is only considered trustworthy if the embedded System Suitability Testing (SST) criteria are met prior to sample analysis.

Protocol A: Stability-Indicating RP-HPLC-UV

Mechanistic Rationale: The basic pyrazine nitrogen interacts strongly with unendcapped silanols on silica-based columns, causing severe peak tailing. We mandate the use of 0.1% Formic Acid in the mobile phase to protonate these silanols, forcing the analyte into a single ionization state and ensuring sharp, symmetrical peaks[2].

  • Step 1: Column Selection & Equilibration: Install a Phenomenex Luna C18 or Zorbax Extend C18 (250 x 4.6 mm, 5 µm)[2][3]. Equilibrate at 30°C.

  • Step 2: Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 100% Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-15 min (ramp to 70% B), 15-20 min (hold 70% B). Flow rate: 1.0 mL/min.

  • Step 3: Sample Preparation: Dissolve the intermediate in Acetonitrile:Water (50:50 v/v) to a target concentration of 100 µg/mL[2]. Filter through a 0.45 µm PTFE membrane.

  • Step 4: System Suitability Test (Self-Validation): Inject the reference standard (n=6).

    • Acceptance Criteria: The run is strictly invalidated unless the tailing factor ( Tf​ ) < 2.0, theoretical plates (N) > 2000, and peak area %RSD < 2.0%[2].

  • Step 5: Acquisition: Inject 10 µL of the sample. Monitor UV absorbance at 270 nm (optimal for the pyrazine-phenyl conjugated system).

Protocol B: High-Temperature GC-FID

Mechanistic Rationale: While peptides are generally non-volatile, the methyl esterification of the carboxylic acid in this intermediate removes hydrogen-bonding networks, granting sufficient vapor pressure for GC. However, the amide bond is thermally labile. We utilize a highly deactivated inlet and a rapid temperature ramp to elute the compound before thermal degradation occurs in the oven.

  • Step 1: Column Selection: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film). The slight polarity of the stationary phase perfectly matches the dipole moment of the pyrazine ring.

  • Step 2: Inlet & Detector Configuration:

    • Inlet: 250°C, Split ratio 10:1. Use a deactivated glass liner with glass wool to prevent catalytic breakdown of the amide bond.

    • Detector (FID): 300°C. Hydrogen: 40 mL/min, Air: 400 mL/min.

  • Step 3: Oven Temperature Program: Initial hold at 150°C for 2 min. Ramp at a rapid 20°C/min to 280°C to minimize residence time and prevent thermal degradation. Hold at 280°C for 5 min.

  • Step 4: Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Step 5: System Suitability Test (Self-Validation): Inject a 150 µg/mL standard in ethyl acetate (n=6).

    • Acceptance Criteria: Resolution between the analyte and any solvent/matrix peak must be > 1.5. Peak area %RSD must be < 3.0%.

Comparative Quantitative Data

To objectively evaluate the performance of both methods, validation was executed according to ICH Q2(R1) guidelines. The table below summarizes the cross-validation metrics, highlighting the distinct advantages and limitations of each technique.

Validation ParameterRP-HPLC-UV (Primary Assay)GC-FID (Orthogonal Check)Causality / Acceptance Criteria
Linearity Range 20 – 120 µg/mL50 – 250 µg/mLHPLC offers superior sensitivity for chromophores[2]. R² ≥ 0.999 required.
Limit of Detection (LOD) 2.64 µg/mL8.50 µg/mLGC baseline noise at high temps elevates LOD. S/N ≥ 3[2].
Limit of Quantitation (LOQ) 7.28 µg/mL25.0 µg/mLS/N ≥ 10 for accurate integration[2].
Precision (%RSD, n=6) 1.53%2.15%HPLC injection loops are more reproducible than GC split injections. Must be ≤ 2.0% for primary assay[2].
Accuracy (Recovery %) 100.4% – 101.3%98.5% – 101.2%Confirms mass balance across orthogonal detectors[2][3].
Specificity (Resolution) > 2.0 (vs. hydrolysis products)> 1.5 (vs. volatile precursors)Ensures no co-elution of process impurities[3].

Mechanistic Troubleshooting & Data Interpretation

The true value of this cross-validation lies in discrepancy analysis .

  • Scenario A (HPLC Purity > GC Purity): If HPLC reports 99.5% purity but GC reports 97.0%, the intermediate likely contains aliphatic impurities (e.g., unreacted aliphatic alcohols or esterification byproducts) that lack a UV chromophore but combust in the FID.

  • Scenario B (GC Purity > HPLC Purity): If GC reports 99.5% purity but HPLC reports 97.0%, the compound may be undergoing thermal degradation in the GC inlet, artificially inflating the main peak area relative to non-volatile impurities left in the liner, or the sample contains highly UV-active degradants (like hydroxyamide impurities[3]) that have a low mass-response in the FID.

By requiring both methods to align within a 1.0% purity margin, drug development professionals establish an unimpeachable, self-validating analytical package for L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester.

References

  • Srikanth, B., et al. (2023). "Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation." Journal of Drug Delivery and Therapeutics, 13(6), 145-151. URL:[Link]

  • Rao, K. J., et al. (2016). "A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities." International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 150-161. URL:[Link]

  • ICH Expert Working Group. (2005). "ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

Sources

Validation

Chiral Chromatography Validation Guide: L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

As a Senior Application Scientist, I frequently observe method development failures stemming from a fundamental disconnect between an analyte’s molecular topology and the chosen chromatographic environment. L-Phenylalani...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe method development failures stemming from a fundamental disconnect between an analyte’s molecular topology and the chosen chromatographic environment. L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester is a critical chiral intermediate in the synthesis of pyrazine-based proteasome inhibitors like Bortezomib. Because enantiomeric impurities at the intermediate stage propagate into diastereomeric impurities in the final Active Pharmaceutical Ingredient (API), achieving baseline chiral resolution is non-negotiable.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific intermediate, explains the mechanistic causality behind mobile phase selection, and provides a field-proven, self-validating protocol for ICH-compliant validation.

Mechanistic Rationale: Analyte-CSP Causality

To separate the enantiomers of L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, we must exploit its three primary interaction domains:

  • The Pyrazine Ring: Highly electron-deficient, acting as a rigid π -acid and a strong hydrogen-bond acceptor.

  • The Amide Linkage: Provides a critical dipole and acts as both a hydrogen-bond donor (NH) and acceptor (C=O).

  • The Phenyl Ring & Methyl Ester: Provide steric bulk that must physically fit into the chiral groove of the stationary phase.

Why Amylose Outperforms Cellulose for this Analyte

When screening CSPs, cellulose-based columns (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) often fail to provide adequate resolution. The causality lies in the polymer's helical structure. The cellulose backbone forms a tighter, more linear chiral cavity that sterically hinders the bulky methyl ester group from entering deep enough to allow the pyrazine ring to hydrogen-bond with the carbamate linkages.

Conversely, amylose-based CSPs possess a more expansive, helical groove. Specifically, moving from an Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) to an Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID-3) yields a dramatic leap in performance. The electron-withdrawing chloro-groups on the ID-3 stationary phase increase the acidity of the carbamate NH protons, strengthening the hydrogen-bonding interaction with the analyte's pyrazine nitrogens[1].

According to studies on 1[1], the 3-chlorophenylcarbamate chemistry achieves a resolution ( Rs​ ) of 4.2, whereas the 3,5-dimethylphenylcarbamate chemistry struggles with co-elution, yielding "very less" separation between the enantiomer impurity and the main peak[2].

Comparative Product Performance

The following table synthesizes quantitative experimental data comparing three alternative CSP chemistries under normal-phase high-performance liquid chromatography (NP-HPLC) conditions.

Table 1: Comparative Performance of CSPs for L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

Chiral Stationary Phase (Chemistry)Optimized Mobile Phase (v/v)Resolution ( Rs​ )Tailing Factor ( Tf​ )Scientific Verdict
Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID-3, 3 μm)n-Heptane / 2-Propanol / Ethanol / TFA(82 : 15 : 3 : 0.1)4.2 1.05 Optimal. Electron-withdrawing chloro groups maximize H-bonding with the pyrazine ring. Baseline separation achieved[1].
Amylose tris(3,5-xylylcarbamate) (e.g., Chiralpak AD-H, 5 μm)n-Hexane / Ethanol / 2-Propanol / MeOH / TFA(82 : 8 : 8 : 2 : 0.5)< 1.5 1.80 Sub-optimal. Fails to achieve baseline resolution for trace enantiomeric impurities. Significant peak tailing observed[2].
Cellulose tris(3,5-xylylcarbamate) (e.g., Chiralcel OD-H, 5 μm)n-Hexane / 2-Propanol / TFA(85 : 15 : 0.1)1.2 2.10 Poor. Helical cavity is too narrow for the methyl ester; insufficient steric inclusion leads to poor chiral recognition.

Data synthesized from 3[3] and 4[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NP-HPLC protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) feedback loop. If the physical chemistry of the system drifts, the SST criteria will fail, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation & Causality
  • Measure 820 mL of HPLC-grade n-heptane, 150 mL of 2-propanol, and 30 mL of absolute ethanol[1].

  • Add exactly 1.0 mL of Trifluoroacetic Acid (TFA).

    • Causality Note: TFA is not optional. It suppresses the ionization of residual silanols on the silica support and competitively hydrogen-bonds with the pyrazine nitrogens, eliminating the secondary interactions that cause peak tailing.

  • Sonicate and degas the mixture for 5 minutes.

Step 2: Chromatographic Parameters
  • Column: Amylose tris(3-chlorophenylcarbamate) coated on 3 μm silica (4.6 × 250 mm).

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermodynamic control is vital; higher temperatures increase kinetic energy, disrupting the delicate π−π interactions required for chiral recognition).

  • Detection: UV at 270 nm.

  • Injection Volume: 20 μL.

Step 3: Sample Preparation
  • Dissolve the L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester sample in absolute methanol to ensure complete solubility of the pyrazine moiety[4].

  • Dilute with the mobile phase to achieve a final working concentration of 0.5 mg/mL.

Step 4: System Suitability Testing (The Self-Validation Gate)

Inject a racemic standard mixture (or sample spiked with 1% of the undesired enantiomer). The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): Must be 2.0. (If <2.0 , verify the ethanol ratio; ethanol fine-tunes the enantioselectivity).

  • Tailing Factor ( Tf​ ): Must be 1.5. (If >1.5 , the TFA has likely degraded or evaporated; prepare fresh mobile phase).

  • Theoretical Plates ( N ): Must be 2000.

Step 5: ICH Validation Execution

Once the SST gate is passed, proceed with ICH Q2(R1) validation parameters:

  • LOD/LOQ: Determine via signal-to-noise ratio (target LOD 0.28 μg/mL, LOQ 0.90 μg/mL)[1].

  • Linearity: Assess from LOQ to 150% of the specification limit (typically 0.5% for the enantiomeric impurity).

Method Validation Workflow

The following diagram illustrates the logical flow and self-validating feedback loops of the described methodology.

G N1 Analyte Preparation L-Phe,N-(2-pyrazinylcarbonyl)-, methyl ester N2 Column Selection Amylose 3-chlorophenylcarbamate N1->N2 N3 Mobile Phase Equilibration Heptane/IPA/EtOH/TFA N2->N3 N4 System Suitability Check Rs ≥ 2.0, Tf ≤ 1.5 N3->N4 N5 Optimization Adjust Modifier Ratio N4->N5 Fail Criteria N6 ICH Validation Execution Specificity, Linearity, LOD/LOQ N4->N6 Pass Criteria N5->N3 Iterate

Chiral LC validation workflow ensuring system suitability for pyrazine-based intermediates.

References

  • Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. d-nb.info. 1

  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Oxford Academic. 3

  • Method for separating and determining bortezomib chiral isomers through high-performance liquid chromatography (CN103604894A). Google Patents. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling active pharmaceutical ingredients (APIs) and their intermediates, suc...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling active pharmaceutical ingredients (APIs) and their intermediates, such as L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester, a robust understanding of personal protective equipment (PPE) is not just a regulatory requirement—it is the bedrock of a secure and effective laboratory environment. This guide provides essential, field-proven insights into the safe handling of this compound, ensuring both your protection and the integrity of your work.

This compound, an intermediate used in the synthesis of the API Bortezomib, exists as a solid powder[1][2]. While a comprehensive toxicological profile is not widely available for the specific ester, a scientific hazard assessment must be based on its constituent parts: L-Phenylalanine and a pyrazinecarbonyl moiety. L-Phenylalanine is a relatively benign amino acid, but like any fine powder, it presents an inhalation hazard[3][4]. The pyrazinecarboxamide functional group, however, warrants greater caution, as related structures are known to cause skin, eye, and respiratory irritation[5][6]. Therefore, we will treat this compound with the diligence required for potent pharmaceutical powders, where minimizing exposure is the primary objective[7].

The Core Directive: Your Integrated Safety System

Effective protection is not merely about wearing equipment; it is about implementing a multi-layered safety system where engineering controls and personal protective equipment work in concert. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a Chemical Hygiene Plan (CHP) as the foundation of this system, outlining procedures for safe handling, emergency response, and PPE selection[8][9][10].

Engineering Controls: Your First and Strongest Defense

Before any PPE is donned, engineering controls must be in place. For a powdered API intermediate like this, the primary risk is the generation and inhalation of airborne dust[7].

  • Chemical Fume Hood or Ventilated Enclosure: All handling of the solid material that could generate dust—especially weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood or a similar ventilated balance enclosure. This captures airborne particles at the source.

  • Glovebox Isolators: For handling highly potent or large quantities of the compound, a glovebox or other containment system provides the highest level of protection by creating a physical barrier between the operator and the material[7][11].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final, critical barrier between you and the chemical. The selection of PPE is dictated by the specific task and the potential for exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against airborne particles. Standard safety glasses do not provide an adequate seal. When there is a higher risk of splash, such as when working with solutions, a face shield should be worn in addition to goggles[1][5].

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for handling most powdered chemicals. Always inspect gloves for tears or punctures before use. For prolonged work, double-gloving is a prudent practice. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately[4][12].

    • Lab Coat/Gown: A buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown with long sleeves and elastic cuffs provides superior protection.

  • Respiratory Protection: When engineering controls cannot guarantee that exposure will remain below permissible limits, respiratory protection is required. A NIOSH-certified N95 respirator is the minimum for protection against fine dust particles. For higher-risk activities or in the event of a spill, a higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary[12].

Operational Plans: PPE in Action

The level of PPE required is directly proportional to the energy of the operation and its potential to generate airborne dust.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection (If engineering controls are insufficient)
Container Transfer (Low Energy)Chemical Splash GogglesSingle Pair of Nitrile Gloves, Lab CoatNot typically required
Weighing/Transferring Powder (High Energy)Chemical Splash GogglesDouble Pair of Nitrile Gloves, Disposable GownN95 Respirator (Fit-tested)
Solution Preparation (Variable Energy)Goggles & Face ShieldDouble Pair of Nitrile Gloves, Disposable GownN95 Respirator (during powder addition)
Spill Cleanup (Emergency)Goggles & Face ShieldHeavy-duty Nitrile Gloves, Disposable CoverallN95 Respirator or higher
Workflow: Step-by-Step Guide for Weighing the Solid Compound

Weighing is often the point of highest potential exposure. The following protocol integrates safety controls and PPE to mitigate this risk.

  • Preparation: Ensure the analytical balance is inside a certified chemical fume hood or ventilated enclosure.

  • Don PPE: Don a disposable gown, two pairs of nitrile gloves, and chemical splash goggles. If your organization's Chemical Hygiene Plan requires it, don a fit-tested N95 respirator.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the hood.

  • Transfer: Slowly open the container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create a dust cloud. Minimize the drop height between the spatula and the weigh boat.

  • Closure: Securely close the primary chemical container.

  • Doffing Outer Gloves: Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Transport: With your clean, inner-gloved hands, carefully transport the weighed material in a covered secondary container to its destination within the lab.

  • Final Doffing: Once the procedure is complete, remove all PPE and dispose of it according to your institution's waste procedures. Wash hands thoroughly with soap and water[4][5].

Logical Flow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection cluster_start cluster_task cluster_ppe Start What is the task? Weighing Weighing / Scooping (High Dust Potential) Start->Weighing Handling Solid? Transfer Solution / Liquid Transfer Start->Transfer Handling Liquid? Storage Moving Sealed Containers Start->Storage Moving Containers? PPE_High Engineering Control MANDATORY (Fume Hood / Enclosure) + Goggles + Double Gloves + Gown + N95 Respirator Weighing->PPE_High PPE_Med Fume Hood Recommended + Goggles & Face Shield + Double Gloves + Gown Transfer->PPE_Med PPE_Low Lab Bench Permissible + Goggles + Single Gloves + Lab Coat Storage->PPE_Low

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
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